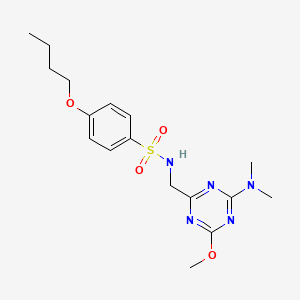
4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, agriculture, or industry.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and optical activity. The compound’s chemical properties include its acidity or basicity, reactivity with other substances, and its redox potential.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antioxidant Properties
A series of benzenesulfonamides incorporating 1,3,5-triazine moieties demonstrated significant antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with diseases such as Alzheimer's, Parkinson's, and various pigmentation disorders. The compounds exhibited moderate antioxidant activity through DPPH radical scavenging and metal chelating methods, and showed potent inhibitory effects on AChE and BChE, suggesting potential therapeutic applications in treating neurological disorders and conditions related to oxidative stress (Lolak et al., 2020).
Antimicrobial Activity
Another study focused on the synthesis of novel 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives carrying the biologically active sulfonamide moiety. These compounds displayed notable antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as effective antimicrobial agents. This suggests the compound's utility in addressing antimicrobial resistance and the development of new antibacterial and antifungal therapies (Ghorab et al., 2017).
Cancer Therapy Applications
Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were investigated for their inhibitory effects on carbonic anhydrase IX, a tumor-associated enzyme, demonstrating significant inhibition. These findings suggest potential applications in cancer therapy, particularly in targeting tumor-associated carbonic anhydrases, which are involved in tumor acidification and growth. The compounds showed promise as selective and potent inhibitors, indicating their potential in the development of anticancer agents (Lolak et al., 2019).
Safety And Hazards
This involves understanding the toxicological properties of the compound. It includes its health hazards (acute and chronic), environmental hazards, and physical hazards. Safety data sheets (SDS) are a common source of this information.
Zukünftige Richtungen
This involves predicting or proposing future research directions. For a new compound, this could involve suggesting potential applications, proposing further studies to fully understand its properties, or suggesting modifications to improve its properties.
Eigenschaften
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-5-6-11-26-13-7-9-14(10-8-13)27(23,24)18-12-15-19-16(22(2)3)21-17(20-15)25-4/h7-10,18H,5-6,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBDZSFQDFSSAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

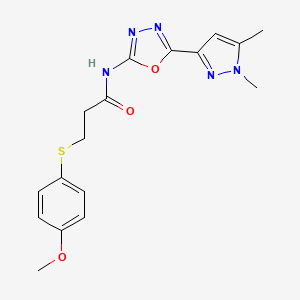
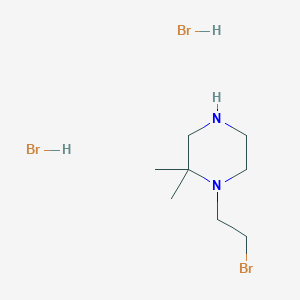
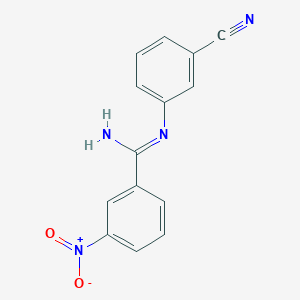
amino]thiophene-2-carboxylic acid](/img/structure/B2771751.png)
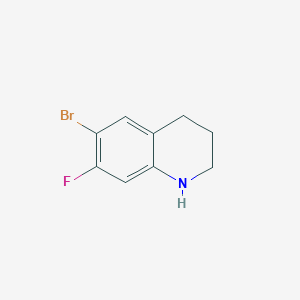
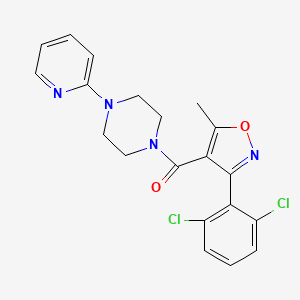
![5,7-Dichlorobenzo[d]oxazol-2(3H)-one](/img/structure/B2771758.png)
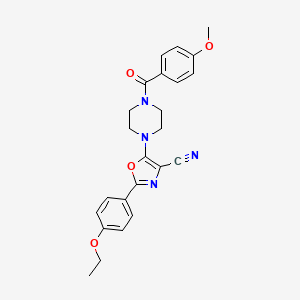
![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]benzenesulfonamide](/img/structure/B2771760.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2771761.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2771762.png)
![1-[3-(2-Methylphenoxy)propyl]benzimidazole](/img/structure/B2771763.png)
![4-[3-(methoxycarbonyl)-4,4-dioxido-1H-4,1,2-benzothiadiazin-1-yl]benzoic acid](/img/structure/B2771764.png)
![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2771769.png)